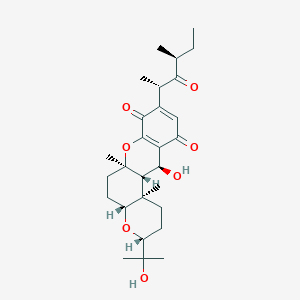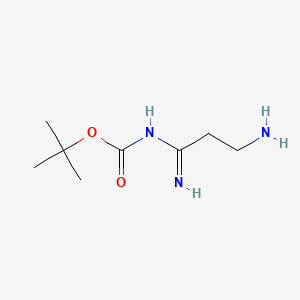
2-Benzamido-2-hydroxybutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzamido-2-hydroxybutyric acid is a compound of significant interest in various scientific fields It is a derivative of butyric acid, characterized by the presence of both an amide and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-2-hydroxybutyric acid typically involves the reaction of benzamide with 2-hydroxybutyric acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an organic solvent at a controlled temperature to optimize the reaction rate and product formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as biocatalysis. For instance, recombinant Escherichia coli strains can be engineered to produce the compound through a cascade biocatalysis system. This method not only enhances the yield but also ensures the production of optically pure enantiomers, which are crucial for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzamido-2-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine.
Wissenschaftliche Forschungsanwendungen
2-Benzamido-2-hydroxybutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including biodegradable polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Industry: The compound is used in the production of biodegradable materials and as a precursor for other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Benzamido-2-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybutyric acid: This compound is structurally similar but lacks the benzamido group.
Benzamide: It shares the benzamido group but lacks the hydroxyl and butyric acid components.
2-Benzamido-2-hydroxypropionic acid: This compound is similar but has a different carbon chain length.
Uniqueness: 2-Benzamido-2-hydroxybutyric acid is unique due to the presence of both the benzamido and hydroxyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of chiral compounds and biodegradable materials .
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2-benzamido-2-hydroxybutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-11(16,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7,16H,2H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
AVMDEKLCSNVWTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)(NC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
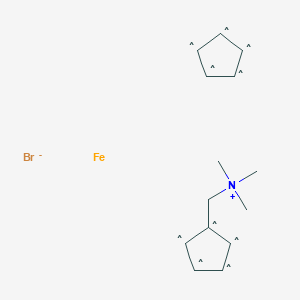
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)



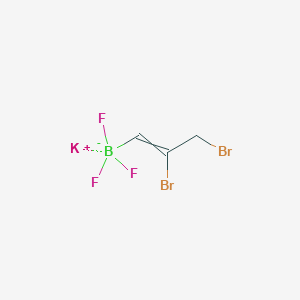
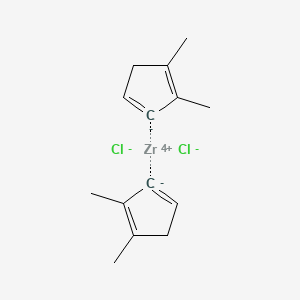
![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)

![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
